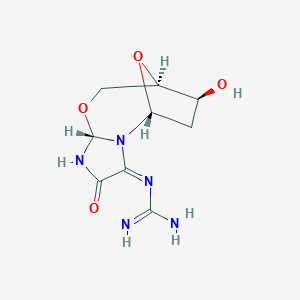
4-Isobutoxyphenylboronsäure
Übersicht
Beschreibung
4-Isobutoxyphenylboronic acid is a boronic acid derivative . It is a compound with the molecular formula C10H15BO3 .
Synthesis Analysis
Boronic acids, including 4-Isobutoxyphenylboronic acid, are commonly used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .
Molecular Structure Analysis
The molecular structure of 4-Isobutoxyphenylboronic acid consists of a phenyl ring attached to a boronic acid group and an isobutoxy group . The molecular weight of this compound is 194.04 g/mol .
Chemical Reactions Analysis
Boronic acids, such as 4-Isobutoxyphenylboronic acid, can react with diols through a reversible covalent condensation pathway . This property makes them valuable for various applications, including medical diagnostics and biochemistry studies .
Physical And Chemical Properties Analysis
4-Isobutoxyphenylboronic acid has a molecular weight of 194.04 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 194.1114245 g/mol .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
4-Isobutoxyphenylboronsäure: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese komplexer organischer Moleküle unerlässlich sind. Die Löslichkeit der Verbindung in organischen Lösungsmitteln und ihre Reaktivität mit verschiedenen organischen Halogeniden machen sie zu einem vielseitigen Reagenz bei der Synthese von Pharmazeutika, Polymeren und fortschrittlichen Materialien.
Medizinische Chemie
In der medizinischen Chemie haben Boronsäuren, einschließlich This compound, aufgrund ihrer Rolle bei der Entwicklung therapeutischer Wirkstoffe Aufmerksamkeit erlangt . Sie sind integraler Bestandteil bei der Synthese von Proteasom-Inhibitoren wie Bortezomib, die in der Krebstherapie eingesetzt werden. Ihre Fähigkeit, reversible kovalente Komplexe mit biologischen Molekülen zu bilden, eröffnet Wege für die Entwicklung von Medikamenten mit neuartigen Wirkmechanismen.
Materialwissenschaften
This compound: trägt zu den Materialwissenschaften bei, indem sie die Herstellung von intelligenten Materialien unterstützt . Diese Materialien können auf Umweltreize wie pH-Wert-Änderungen, Temperaturschwankungen und das Vorhandensein bestimmter Moleküle reagieren, was sie für den Einsatz in Sensoren, Aktuatoren und Medikamentenfreisetzungssystemen geeignet macht.
Landwirtschaft
In der Landwirtschaft werden Boronsäuren auf ihr Potenzial als Wachstumsregulatoren und Schädlingsbekämpfungsmittel untersucht . This compound könnte verwendet werden, um Verbindungen zu synthetisieren, die die Aktivität von Pflanzenhormonen beeinflussen oder den Lebenszyklus von landwirtschaftlichen Schädlingen stören, was zu höheren Ernteerträgen und einer geringeren Abhängigkeit von herkömmlichen Pestiziden beitragen würde.
Umweltwissenschaften
Die Umweltwissenschaften profitieren von der Anwendung von This compound bei der Entwicklung von Sensoren zur Überwachung von Schadstoffen . Ihre Fähigkeit, selektiv an bestimmte Chemikalien zu binden, macht sie für die Entwicklung von Detektionssystemen für die Umweltüberwachung und Sanierung nützlich.
Analytische Chemie
In der analytischen Chemie wird This compound in der Chromatographie und Elektrophorese zur Trennung komplexer Gemische verwendet . Ihre selektive Bindung an Zucker und andere Diole ermöglicht die Reinigung spezifischer Verbindungen aus biologischen Proben, was sowohl die qualitative als auch die quantitative Analyse unterstützt.
Biochemie
This compound: findet Anwendungen in der Biochemie als Werkzeug zum Studium von Kohlenhydrat-vermittelten Prozessen . Sie kann verwendet werden, um die Struktur und Funktion von Glykoproteinen und Glykolipiden zu untersuchen, die für die Zellsignalisierung und die molekulare Erkennung von entscheidender Bedeutung sind.
Pharmakologie
In der Pharmakologie wird die Hydrogel-bildende Fähigkeit der Verbindung für Anwendungen in der Medikamentenfreisetzung untersucht . Diese Hydrogele können Medikamente einkapseln, sie vor dem Abbau schützen und eine kontrollierte Freisetzung ermöglichen, was besonders bei zielgerichteten Krebstherapien von Vorteil ist.
Wirkmechanismus
Target of Action
4-Isobutoxyphenylboronic acid is a chemical compound with the empirical formula C10H15BO3
Mode of Action
The mode of action of 4-Isobutoxyphenylboronic acid is currently unknown due to the lack of specific studies on this compound. Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function . .
Biochemical Pathways
Boronic acids are often used in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction
Pharmacokinetics
Its solubility in various organic solvents has been reported , which could potentially influence its bioavailability.
Action Environment
The action of 4-Isobutoxyphenylboronic acid could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its efficacy could be influenced by the pH and ionic strength of its environment, given the known sensitivity of boronic acids to these conditions . .
Safety and Hazards
4-Isobutoxyphenylboronic acid may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of the contents/container to an approved waste disposal plant . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors .
Zukünftige Richtungen
Boronic acids, including 4-Isobutoxyphenylboronic acid, have been gaining interest in medicinal chemistry due to their unique properties . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .
Biochemische Analyse
Biochemical Properties
Boronic acids are generally known to interact with various biomolecules, particularly with diols in a reversible manner, forming cyclic boronate esters . This property is often exploited in the design of enzyme inhibitors or in the construction of covalent organic frameworks.
Cellular Effects
The specific cellular effects of 4-Isobutoxyphenylboronic acid are currently unknown. Boronic acids have been shown to influence cellular processes. For instance, some boronic acid derivatives can inhibit proteasomes, affecting protein degradation within cells .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific cellular context and the concentration of the compound used.
Metabolic Pathways
Boronic acids can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s distribution could potentially be influenced by transporters or binding proteins that interact with boronic acids .
Eigenschaften
IUPAC Name |
[4-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPLLNDFCCBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584553 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153624-44-3 | |
| Record name | [4-(2-Methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153624-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the hydrophobicity of 4-Isobutoxyphenylboronic acid affect its interaction with PHOS-PEO in aqueous solutions?
A1: The research paper [] investigates the co-assembly behavior of PHOS-PEO with three different phenylboronic acids, including 4-Isobutoxyphenylboronic acid (i-Bu), each varying in hydrophobicity. The study found that only the most hydrophobic phenylboronic acid (4-Dodecyloxyphenylboronic acid) led to the formation of stable nanoparticles with intermixed PHOS and PEO blocks. 4-Isobutoxyphenylboronic acid, being less hydrophobic, did not exhibit this behavior. The study suggests that a certain degree of hydrophobicity is crucial for the phenylboronic acid to effectively interact with the hydrophobic PHOS segments and induce the formation of well-defined nanoparticles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





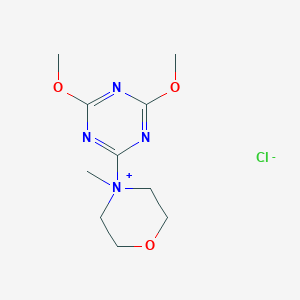
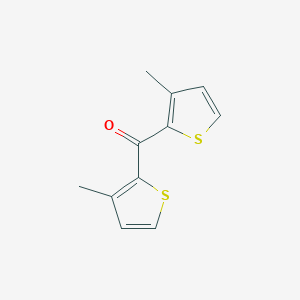
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)
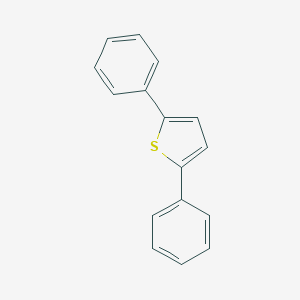
![8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol](/img/structure/B121857.png)
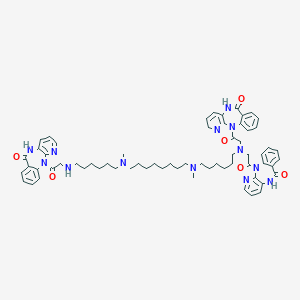
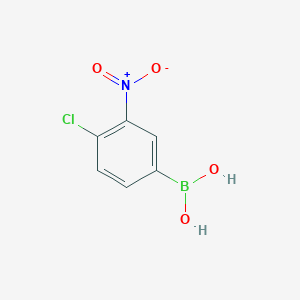
![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)
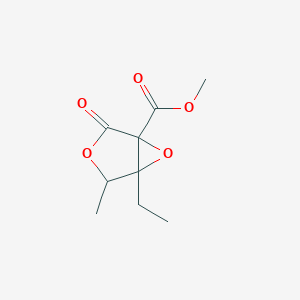

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)
